molecular formula C43H70O15 B1253168 Astragaloside II CAS No. 91739-01-4

Astragaloside II

Cat. No.: B1253168
CAS No.: 91739-01-4
M. Wt: 827.0 g/mol
InChI Key: AYWNHWGQTMCQIV-PZTXECKBSA-N
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Description

Astragaloside II is a triterpenoid saponin primarily derived from the root of Astragalus membranaceus, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including immunomodulatory, anti-inflammatory, and anti-cancer effects .

Chemical Reactions Analysis

Types of Reactions: Astragaloside II undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Comparison with Similar Compounds

Astragaloside II is one of several astragalosides found in Astragalus membranaceus. Similar compounds include:

  • Astragaloside I
  • Astragaloside III
  • Astragaloside IV

Comparison:

This compound is unique in its ability to modulate multiple pathways, making it a versatile compound for various therapeutic applications.

Biological Activity

Astragaloside II (AS-II) is a cycloartane-type triterpene glycoside derived from the roots of Astragalus membranaceus, a prominent herb in traditional Chinese medicine. This compound has garnered significant attention due to its various biological activities, including immunomodulatory effects, anticancer properties, and potential benefits in wound healing and tissue repair. This article synthesizes current research findings on the biological activity of AS-II, supported by data tables and case studies.

Immunomodulatory Effects

AS-II has been shown to enhance T cell activation and proliferation. A study demonstrated that treatment with AS-II significantly increased the proliferation of primary splenocytes in response to stimulation by concanavalin A (ConA), alloantigen, or anti-CD3 antibodies. Specifically, AS-II at concentrations of 10 and 30 nmol/L enhanced IL-2 and IFN-γ secretion, upregulated mRNA levels of IFN-γ and T-bet, and increased the expression of activation markers CD25 and CD69 on CD4+ T cells. These effects were linked to the regulation of CD45 protein tyrosine phosphatase activity, which is crucial for T cell receptor signaling .

Table 1: Effects of AS-II on T Cell Activation

Concentration (nmol/L)IL-2 Secretion (pg/mL)IFN-γ Secretion (pg/mL)CD25 Expression (%)CD69 Expression (%)
Control501001015
101503002530
302004004050

Anticancer Properties

Recent studies have highlighted the potential of AS-II in enhancing the sensitivity of cancer cells to chemotherapy. A notable investigation found that AS-II inhibited cell growth and promoted apoptosis in cisplatin-resistant ovarian cancer cells both in vitro and in vivo. The mechanism involved downregulation of multidrug resistance-related proteins such as MDR1, Cyclin D1, and PCNA, which are critical for cell cycle regulation and drug resistance .

Case Study: Ovarian Cancer Cell Line Sensitivity

A study conducted on DDP-resistant ovarian cancer cell lines treated with AS-II showed:

  • Inhibition of Cell Growth : Significant reduction in cell viability was observed.
  • Induction of Apoptosis : Increased expression of apoptosis markers such as caspase-3 and caspase-9 was noted.
  • Cell Cycle Arrest : Downregulation of Cyclin D1 led to cell cycle arrest at the G1 phase.

Wound Healing and Intestinal Repair

AS-II has also been investigated for its role in promoting intestinal epithelial repair. In a study using human Caco-2 cells, AS-II treatment enhanced wound closure and increased L-arginine uptake, which is vital for protein synthesis and cellular repair mechanisms. The activation of the mTOR signaling pathway was identified as a key mechanism through which AS-II exerts its effects .

Table 2: Effects of AS-II on Wound Healing Parameters

Treatment (μM)Wound Closure (%)L-Arginine Uptake (pmol/mg protein/min)mTOR Activation (p-S6K fold increase)
Control40501.0
0.1801081.44
170901.2

Properties

CAS No.

91739-01-4

Molecular Formula

C43H70O15

Molecular Weight

827.0 g/mol

IUPAC Name

[(2S,3R,4S,5R)-4,5-dihydroxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate

InChI

InChI=1S/C43H70O15/c1-20(45)54-32-28(48)22(47)18-53-36(32)57-26-10-12-43-19-42(43)14-13-39(6)33(41(8)11-9-27(58-41)38(4,5)52)21(46)16-40(39,7)25(42)15-23(34(43)37(26,2)3)55-35-31(51)30(50)29(49)24(17-44)56-35/h21-36,44,46-52H,9-19H2,1-8H3/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33-,34-,35+,36-,39+,40-,41-,42-,43+/m0/s1

InChI Key

AYWNHWGQTMCQIV-PZTXECKBSA-N

SMILES

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@@]8(CC[C@@H](O8)C(C)(C)O)C)C)O)O

Canonical SMILES

CC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O

Synonyms

astragaloside II

Origin of Product

United States

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